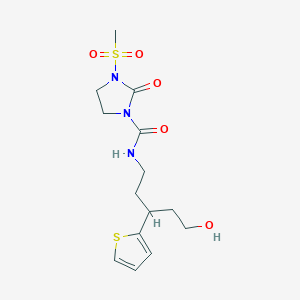
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H21N3O5S2 and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, with the CAS number 2034312-30-4, is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H21N3O5S2, with a molecular weight of 375.46 g/mol. The structure includes a thiophene ring, a hydroxy group, and a methylsulfonyl moiety, contributing to its unique biological properties.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It potentially interacts with cell surface receptors, influencing signaling pathways related to inflammation and cell proliferation.
- Gene Expression Alteration : The compound may affect the expression of genes involved in various biological processes, including apoptosis and cell cycle regulation.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of this compound against various pathogens. For instance, it has shown efficacy against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been highlighted in research focusing on its ability to modulate inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.
Anticancer Potential
This compound has been evaluated for its anticancer effects. Preliminary data indicate that it may induce apoptosis in cancer cells by activating specific death receptors.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited significant antimicrobial activity against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations, indicating strong potential for clinical application in treating infections caused by resistant strains .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of this compound in vitro using human monocyte-derived macrophages. Results showed a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound .
- Anticancer Activity : A study exploring the anticancer effects revealed that this compound activated the TRAIL receptor DR5 in human cancer cells, leading to enhanced apoptosis rates compared to controls .
Eigenschaften
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S2/c1-24(21,22)17-8-7-16(14(17)20)13(19)15-6-4-11(5-9-18)12-3-2-10-23-12/h2-3,10-11,18H,4-9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFHBWKNQTYJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














